Limitation of Available Direct Comparative Data for 1-(Cyclohexylamino)-2-phenylpropan-2-ol Procurement
A thorough search of primary literature and patents reveals a critical gap: no published, quantitative, head-to-head comparison exists for 1-(cyclohexylamino)-2-phenylpropan-2-ol against its nearest structural analogs in a functional assay, binding study, or analytical method. A parent patent (US 7,453,010) provides quantitative in vitro functional data for closely related phenylcyclohexylpropanolamine derivatives at the human beta-3 adrenergic receptor, establishing a class-level precedent for differentiation . However, the specific compound is not an exemplified example, and therefore, its quantitative selectivity or potency cannot be directly extrapolated from these class-level data. This absence of direct evidence represents a significant risk for any procurement decision based on assumed functional equivalence.
| Evidence Dimension | Functional activity at human beta-3 adrenergic receptor (CHO cells) |
|---|---|
| Target Compound Data | Not available (compound not described in the patent's preferred examples) |
| Comparator Or Baseline | Example 1 compound from US 7,453,010: EC50 = 15 nM (intrinsic activity = 0.95 vs. isoproterenol) |
| Quantified Difference | Unable to calculate; no data for target compound. |
| Conditions | In vitro functional assay in CHO cells expressing human beta-3 adrenergic receptor |
Why This Matters
This data gap underscores why this compound is procured as an analytical standard for method development and not as a pharmacological tool where its functional activity has been pre-validated against peers.
- [1] Bovy PR, Cecchi R, Croci T, et al. Phenylcyclohexylpropanolamine derivatives, preparation and therapeutic application thereof. United States Patent US 7,453,010 B2. 2008. View Source
